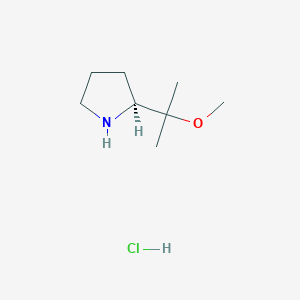

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride

説明

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine hydrochloride (CAS: EN300-9431714) is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol . The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-methoxypropan-2-yl group. The (2S) stereochemistry indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceuticals. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and chemical research .

特性

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,10-3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEJRFFELOAQDX-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-pyrrolidine and 2-methoxypropan-2-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.

化学反応の分析

Types of Reactions

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

科学的研究の応用

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

作用機序

The mechanism of action of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Methoxypropan-2-yl)pyrrolidine (CAS: 478922-47-3)

- Similarity: 0.74 (non-chiral analogue)

- Key Difference : Lacks stereochemical specificity and the hydrochloride salt. This reduces its utility in enantioselective reactions and may lower solubility .

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1009335-36-7)

- Similarity : 0.74

- Key Differences :

(S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride (CAS: 2383086-10-8)

- Similarity : Moderate (aromatic vs. aliphatic substituent)

- Key Differences :

Physicochemical Properties

Key Insights :

- The hydrochloride salt of the target compound significantly improves water solubility compared to its free base.

- The methoxypropan-2-yl group balances lipophilicity (LogP ~0.8), making it more membrane-permeable than hydrophilic derivatives like (S)-2-methylproline hydrochloride .

生物活性

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure may influence its interaction with biological targets, affecting its pharmacological properties.

Molecular Formula : C₈H₁₈ClN

The biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing multiple biological pathways.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors, leading to downstream effects in cellular signaling pathways.

- Enzyme Modulation : It can inhibit or activate particular enzymes, thereby altering metabolic processes within cells.

3. Biological Activities

Research indicates that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, including multidrug-resistant bacteria.

- Anticancer Properties : Investigations into its anticancer activity have shown promise, particularly in reducing the viability of cancer cell lines such as A549 (human lung adenocarcinoma).

| Activity Type | Specific Findings |

|---|---|

| Antimicrobial | Potential effectiveness against Staphylococcus aureus and other pathogens . |

| Anticancer | Reduced viability in A549 cells with structure-dependent activity . |

Antimicrobial Studies

Recent studies have evaluated the antimicrobial properties of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus, including strains resistant to conventional antibiotics.

Anticancer Activity

In vitro studies using A549 cells revealed that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibited cytotoxic effects. The compound was tested at a concentration of 100 µM for 24 hours, showing a reduction in cell viability comparable to known chemotherapeutics like cisplatin.

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride, it is useful to compare it with other structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pseudoephedrine | Decongestant effects | Sympathomimetic amine |

| Ephedrine | CNS stimulant | Central nervous system effects |

| Methamphetamine | Potent CNS stimulant | High potential for abuse |

6. Conclusion

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride shows considerable promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further studies are warranted to elucidate its mechanisms of action and optimize its therapeutic efficacy.

Q & A

Q. Stereochemical validation :

- Chiral HPLC or polarimetry confirms enantiomeric excess .

- X-ray crystallography resolves absolute configuration for critical intermediates .

Basic: How is the compound characterized for purity and structural integrity in academic research?

Answer:

- Purity analysis :

- Structural confirmation :

Advanced: How can researchers optimize yield in Scission-allylation reactions for pyrrolidine derivatives like this compound?

Answer:

Key optimization strategies include:

- Catalyst screening : Test Pd(0)/Pd(II) complexes or Grubbs catalysts for allyl group transfer efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates .

- Temperature control : Maintain −20°C to 25°C to suppress side reactions (e.g., epimerization) .

- Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to track allylation progress .

Data contradiction resolution : If yields vary between batches, compare reaction atmosphere (inert vs. aerobic) and reagent purity (e.g., allyl bromide grade) .

Advanced: What analytical methods resolve contradictions in stability data under varying pH and temperature?

Answer:

- Forced degradation studies :

- Contradiction resolution :

Advanced: How is this compound applied in synthesizing complex bioactive molecules?

Answer:

- Pharmaceutical intermediates :

- Methodological considerations :

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at −20°C for long-term stability .

- Handling : Use anhydrous solvents (e.g., dry MeOH) during reconstitution to prevent hydrolysis .

Advanced: How can researchers address low enantiomeric excess in final products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。